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molecular formula C14H22N2O3S B1645900 1-Boc-4-(Hydroxythiazol-2-yl-methyl)piperidine

1-Boc-4-(Hydroxythiazol-2-yl-methyl)piperidine

Cat. No. B1645900
M. Wt: 298.4 g/mol
InChI Key: PVGDCIYLILMFKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07491735B2

Procedure details

2-(Trimethylsilyl)thiazole (1.0 g, 6.36 mmol) and 4-formyl-cyclohexanecarboxylic acid tert-butyl ester (1.63 g, 7.63 mmol) were stirred at room temperature for 4 hours. THF (50 mL) and TBAF (1M in THF, 7.6 mL, 7.6 mmol) were added and the mixture stirred for an additional hour. Standard work-up and purification afforded 4-(hydroxy-thiazol-2-yl-methyl)-piperidine-1-carboxylic acid tert-butyl ester as a beige syrup (940 mg, 50%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.63 g
Type
reactant
Reaction Step One
Name
Quantity
7.6 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[Si](C)(C)[C:3]1[S:4][CH:5]=[CH:6][N:7]=1.[C:10]([O:14][C:15](C1CCC(C=O)CC1)=[O:16])([CH3:13])([CH3:12])[CH3:11].CC[CH2:27][CH2:28][N+:29](CCCC)(CCCC)CCCC.[F-].[CH2:43]1[CH2:47][O:46][CH2:45][CH2:44]1>>[C:10]([O:14][C:15]([N:29]1[CH2:45][CH2:44][CH:43]([CH:47]([OH:46])[C:3]2[S:4][CH:5]=[CH:6][N:7]=2)[CH2:27][CH2:28]1)=[O:16])([CH3:11])([CH3:12])[CH3:13] |f:2.3|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C[Si](C=1SC=CN1)(C)C
Name
Quantity
1.63 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)C1CCC(CC1)C=O
Step Two
Name
Quantity
7.6 mL
Type
reactant
Smiles
CCCC[N+](CCCC)(CCCC)CCCC.[F-]
Name
Quantity
50 mL
Type
reactant
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
the mixture stirred for an additional hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Standard work-up and purification

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)C(C=1SC=CN1)O
Measurements
Type Value Analysis
AMOUNT: MASS 940 mg
YIELD: PERCENTYIELD 50%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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